molecular formula C11H10BrN3 B8542923 6-bromo-N-(4-methylpyridin-2-yl)pyridin-2-amine

6-bromo-N-(4-methylpyridin-2-yl)pyridin-2-amine

Cat. No.: B8542923
M. Wt: 264.12 g/mol
InChI Key: PRVSRCJUAJHCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(4-methylpyridin-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H10BrN3 and its molecular weight is 264.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

6-bromo-N-(4-methylpyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H10BrN3/c1-8-5-6-13-11(7-8)15-10-4-2-3-9(12)14-10/h2-7H,1H3,(H,13,14,15)

InChI Key

PRVSRCJUAJHCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2,6-dibromopyridine (12.5 g), 2-amino-4-picoline (32.8 g, 139 mmol), palladium acetate (2.59 g, 11.6 mmol), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (8.64 g, 13.9 mmol), sodium tert-butoxide (13.3 g, 139 mmol) in toluene (200 ml) was heated and stirred in an Ar stream at 80° C. for 12 hours. Water was added to the reaction solution and the solution was extracted with ethyl acetate. After the organic layer was washed with a saturated brine and dried over anhydrous magnesium sulfate, the residue obtained by vacuum concentration was purified by flash chromatography on silica gel (n-hexane:ethyl acetate=3:1) and subsequently washed with isopropyl ether and the title compound (15.4 g, 51%) was obtained.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.59 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

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